molecular formula C9H14O2 B14486670 5-Methylhexahydro-1-benzofuran-2(3H)-one CAS No. 64464-96-6

5-Methylhexahydro-1-benzofuran-2(3H)-one

Katalognummer: B14486670
CAS-Nummer: 64464-96-6
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: RWBSVYFVALRKJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylhexahydro-1-benzofuran-2(3H)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of this compound precursors: This can be achieved through acid or base-catalyzed reactions.

    Reduction of benzofuran derivatives: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylhexahydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Methylhexahydro-1-benzofuran-2(3H)-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.

Wirkmechanismus

The mechanism of action of 5-Methylhexahydro-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor binding: Binding to receptors to modulate biological responses.

    Signal transduction: Affecting cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound with similar structural features.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar reactivity.

    5-Methylbenzofuran: A methylated derivative with comparable properties.

Uniqueness

5-Methylhexahydro-1-benzofuran-2(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and reactivity compared to other benzofuran derivatives.

Eigenschaften

CAS-Nummer

64464-96-6

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

5-methyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H14O2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h6-8H,2-5H2,1H3

InChI-Schlüssel

RWBSVYFVALRKJP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2C(C1)CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.